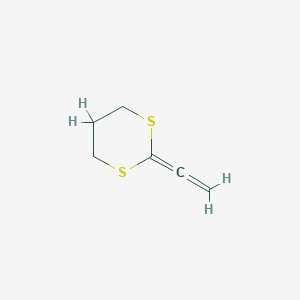
2-Ethenylidene-1,3-dithiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenylidene-1,3-dithiane: is an organic compound with the molecular formula C6H10S2 . It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is characterized by a six-membered ring containing two sulfur atoms and one ethenylidene group. The presence of sulfur atoms imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethenylidene-1,3-dithiane can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Common catalysts include yttrium triflate and tungstophosphoric acid, which facilitate the thioacetalization process .
化学反応の分析
Types of Reactions: 2-Ethenylidene-1,3-dithiane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alkanes
Substitution: Substituted dithianes
科学的研究の応用
2-Ethenylidene-1,3-dithiane has several applications in scientific research, including:
Chemistry:
Protecting Group: It is used as a protecting group for carbonyl compounds in organic synthesis.
Nucleophilic Acylation: The compound serves as a nucleophilic acylating agent in the Corey-Seebach reaction, allowing for the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Development: The unique chemical properties of dithianes make them valuable intermediates in the synthesis of pharmaceutical compounds.
Industry:
作用機序
The mechanism of action of 2-ethenylidene-1,3-dithiane involves its ability to act as a nucleophile in various chemical reactions. The sulfur atoms in the dithiane ring stabilize the negative charge, allowing the compound to react with electrophiles. This reactivity is exploited in the Corey-Seebach reaction, where the dithiane acts as a nucleophilic acylating agent, forming carbon-carbon bonds .
類似化合物との比較
1,3-Dithiane: Similar to 2-ethenylidene-1,3-dithiane but lacks the ethenylidene group.
1,3-Dithiolane: Contains a five-membered ring with two sulfur atoms, differing in ring size and reactivity.
Uniqueness: this compound is unique due to the presence of the ethenylidene group, which imparts distinct reactivity and stability compared to other dithianes and dithiolanes. This makes it particularly valuable in specific synthetic applications and reactions .
特性
CAS番号 |
80593-72-2 |
|---|---|
分子式 |
C6H8S2 |
分子量 |
144.3 g/mol |
InChI |
InChI=1S/C6H8S2/c1-2-6-7-4-3-5-8-6/h1,3-5H2 |
InChIキー |
CPGTYOGWDLLPOW-UHFFFAOYSA-N |
正規SMILES |
C=C=C1SCCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)
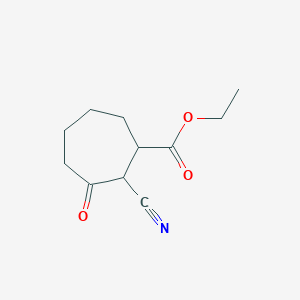

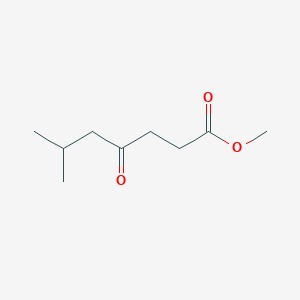
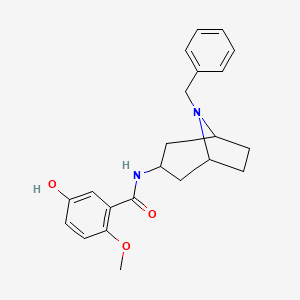
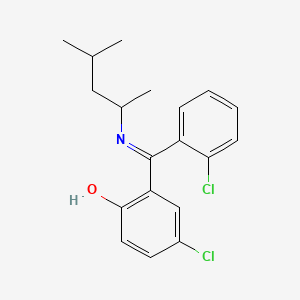
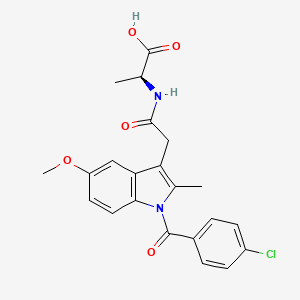
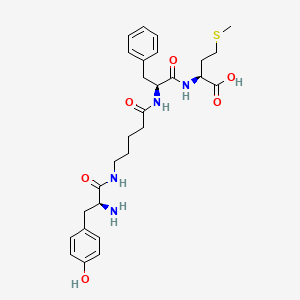
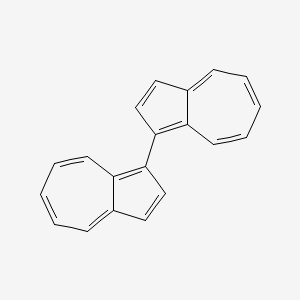
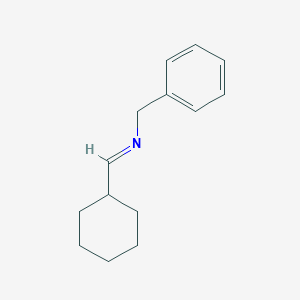
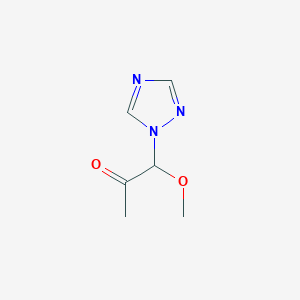
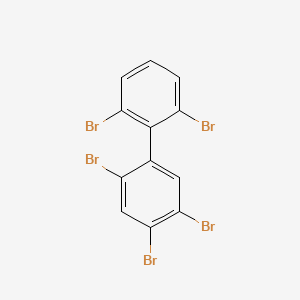
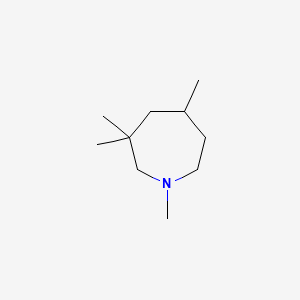
![3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid](/img/structure/B14431552.png)
